molecular formula C14H19NO5 B14389777 Diethyl [(3-hydroxyanilino)methyl]propanedioate CAS No. 89984-92-9

Diethyl [(3-hydroxyanilino)methyl]propanedioate

Cat. No.: B14389777
CAS No.: 89984-92-9
M. Wt: 281.30 g/mol
InChI Key: KDAFSWYSLGICMP-UHFFFAOYSA-N
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Description

Diethyl [(3-hydroxyanilino)methyl]propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid and features a hydroxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(3-hydroxyanilino)methyl]propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(3-hydroxyanilino)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(3-hydroxyanilino)methyl]propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl [(3-hydroxyanilino)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis to release active intermediates that exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

89984-92-9

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

diethyl 2-[(3-hydroxyanilino)methyl]propanedioate

InChI

InChI=1S/C14H19NO5/c1-3-19-13(17)12(14(18)20-4-2)9-15-10-6-5-7-11(16)8-10/h5-8,12,15-16H,3-4,9H2,1-2H3

InChI Key

KDAFSWYSLGICMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1=CC(=CC=C1)O)C(=O)OCC

Origin of Product

United States

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